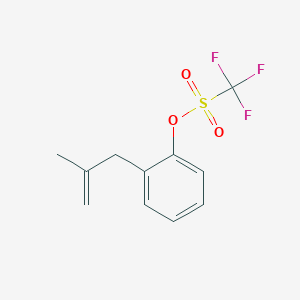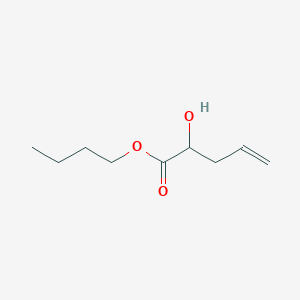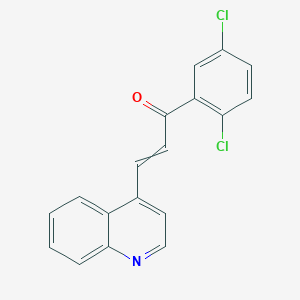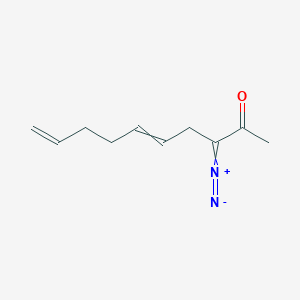
(5S)-Non-1-ene-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-Non-1-ene-3,5-diol is an organic compound characterized by a nonene backbone with hydroxyl groups at the 3rd and 5th positions The “5S” designation indicates the stereochemistry of the compound, specifically that the hydroxyl group at the 5th position is in the S-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-Non-1-ene-3,5-diol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an epoxide. For example, the reduction of (5S)-Non-1-en-3-one using a chiral catalyst can yield this compound with high enantiomeric purity. Another method involves the epoxidation of (5S)-Non-1-ene followed by ring-opening with a suitable nucleophile to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, making them suitable for commercial applications. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(5S)-Non-1-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form (5S)-Nonane-3,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: (5S)-Non-1-en-3-one or (5S)-Non-1-en-3-al.
Reduction: (5S)-Nonane-3,5-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5S)-Non-1-ene-3,5-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving hydroxyl groups.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (5S)-Non-1-ene-3,5-diol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, where its stereochemistry plays a crucial role in binding affinity and specificity. The hydroxyl groups can form hydrogen bonds with active site residues, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(5R)-Non-1-ene-3,5-diol: The enantiomer of (5S)-Non-1-ene-3,5-diol, differing only in the configuration at the 5th position.
Non-1-ene-3,5-diol: The racemic mixture containing both (5S) and (5R) enantiomers.
(5S)-Nonane-3,5-diol: The fully saturated analog of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and the development of chiral pharmaceuticals.
Properties
CAS No. |
190008-66-3 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(5S)-non-1-ene-3,5-diol |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-9(11)7-8(10)4-2/h4,8-11H,2-3,5-7H2,1H3/t8?,9-/m0/s1 |
InChI Key |
QVETUMQDECIBBA-GKAPJAKFSA-N |
Isomeric SMILES |
CCCC[C@@H](CC(C=C)O)O |
Canonical SMILES |
CCCCC(CC(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)

![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)

![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)





